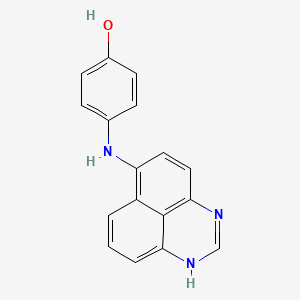

4-(6-PERIMIDYLAMINO)PHENOL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(6-PERIMIDYLAMINO)PHENOL is an organic compound with the molecular formula C17H13N3O. It is known for its unique structure, which includes a phenol group and a perimidylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-PERIMIDYLAMINO)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 6-amino-1H-perimidine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the nitration of benzene followed by reduction and diazotization steps. The nitrobenzene obtained from nitration is reduced to phenylamine, which is then diazotized and hydrolyzed to produce phenol derivatives .

Análisis De Reacciones Químicas

Types of Reactions

4-(6-PERIMIDYLAMINO)PHENOL undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Substituted phenols

Aplicaciones Científicas De Investigación

4-(6-PERIMIDYLAMINO)PHENOL has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various phenolic compounds.

Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(6-PERIMIDYLAMINO)PHENOL involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase-2 (COX-2), reducing inflammation.

Gene Expression: Modulates the expression of genes involved in antioxidant defense and inflammatory responses.

Comparación Con Compuestos Similares

4-(6-PERIMIDYLAMINO)PHENOL can be compared with other phenolic compounds:

Phenol: The simplest phenolic compound, known for its antiseptic properties.

Hydroquinone: A phenolic compound used in skin-lightening products and as a photographic developer.

Quinones: Oxidized derivatives of phenols, known for their role in biological redox reactions.

Uniqueness

This compound is unique due to its combined phenol and perimidylamino structure, which imparts distinct chemical and biological properties .

List of Similar Compounds

- Phenol

- Hydroquinone

- Quinones

Actividad Biológica

4-(6-PERIMIDYLAMINO)PHENOL, also known by its CAS number 12167-40-7, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phenolic group and a perimidine moiety. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group is known to scavenge free radicals, which may contribute to its antioxidant properties.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : There is evidence suggesting that this compound may interact with various receptors, modulating signaling pathways related to inflammation and cancer.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table of key findings:

Case Studies

Several case studies have explored the applications and effects of this compound:

- Antioxidant Efficacy : A study investigated the antioxidant capacity of this compound in vitro using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance, suggesting strong antioxidant activity.

- Cytotoxic Effects on Cancer Cells : Research focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

- Enzyme Inhibition Studies : A detailed analysis was conducted to assess the inhibitory effects on COX enzymes. The results demonstrated that this compound significantly inhibited COX-1 and COX-2 activities, which are crucial in inflammatory processes.

Propiedades

IUPAC Name |

4-(1H-perimidin-6-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-6-4-11(5-7-12)20-14-8-9-16-17-13(14)2-1-3-15(17)18-10-19-16/h1-10,20-21H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTHGVDVYCXNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)NC=N3)NC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699193 |

Source

|

| Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12167-40-7 |

Source

|

| Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.